![molecular formula C9H15O4P B14284077 Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate CAS No. 139930-58-8](/img/structure/B14284077.png)
Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate is an organophosphorus compound with a unique structure that includes a cyclopentene ring, a phosphonate group, and a dimethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate typically involves the reaction of cyclopent-1-en-1-yl derivatives with dimethyl phosphonate under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the dimethyl phosphonate, followed by nucleophilic addition to the cyclopent-1-en-1-yl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of materials with specific properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and as a ligand in coordination chemistry. The cyclopentene ring provides additional stability and reactivity, allowing the compound to participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate
- 2,3-Dimethyl-2-cyclopenten-1-one
- Cyclopent-2-en-1-one, 2,3-dimethyl
Uniqueness
This compound is unique due to its combination of a phosphonate group with a cyclopentene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions or electrophilic centers.
Eigenschaften
CAS-Nummer |
139930-58-8 |
|---|---|
Molekularformel |
C9H15O4P |
Molekulargewicht |
218.19 g/mol |
IUPAC-Name |
1-(cyclopenten-1-yl)-2-dimethoxyphosphorylethanone |
InChI |
InChI=1S/C9H15O4P/c1-12-14(11,13-2)7-9(10)8-5-3-4-6-8/h5H,3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
LIFDLCVMQOMWKS-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CC(=O)C1=CCCC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


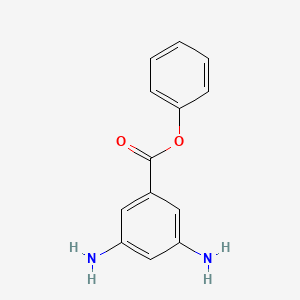
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
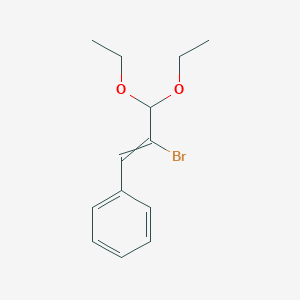
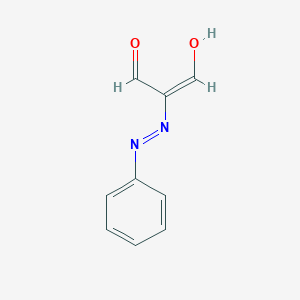
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
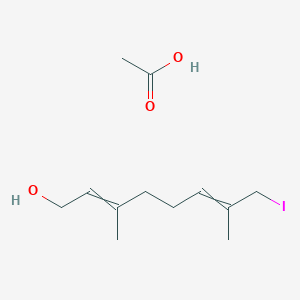
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)

![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)
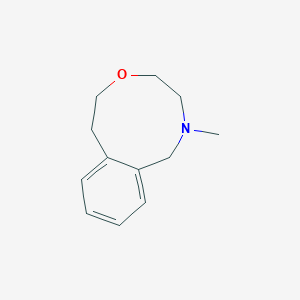



![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
